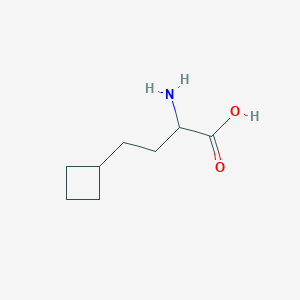

2-Amino-4-cyclobutylbutanoic acid

説明

2-Amino-4-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl substituent at the fourth carbon of its butanoic acid backbone. Its structure comprises a central α-amino group and a cyclobutyl ring, which imparts unique steric and electronic properties compared to linear or aromatic analogs. Commercial availability includes pack sizes ranging from 0.1g to 1g, with prices varying based on quantity (e.g., $291.21 for 0.1g) . While clinical data remain unreported, its role as a building block for novel therapeutics or biochemical probes is under exploration.

特性

IUPAC Name |

2-amino-4-cyclobutylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHESYJFOPIMOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclobutylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine Schiff base with cyclobutylmethyl bromide under basic conditions, followed by hydrolysis to yield the target compound. Another approach is the asymmetric synthesis using chiral auxiliaries to ensure the enantiomeric purity of the product.

Industrial Production Methods

Industrial production of 2-Amino-4-cyclobutylbutanoic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of recyclable chiral auxiliaries and efficient purification techniques are crucial in the industrial setting to ensure cost-effectiveness and sustainability.

化学反応の分析

Types of Reactions

2-Amino-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-Amino-4-cyclobutylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein-ligand binding studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 2-Amino-4-cyclobutylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity and enzyme inhibition.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of 2-amino-4-substituted butanoic acid derivatives highlights their versatility. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Amino-4-Substituted Butanoic Acid Derivatives

Key Findings:

Aromatic substituents (e.g., phenyl in , benzyl in ) confer π-π stacking capabilities, whereas the methoxy-oxo group in enhances solubility and stability for synthetic intermediates.

Biological Relevance: 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid is identified as an endogenous metabolite, suggesting a role in biochemical pathways distinct from the research-focused cyclobutyl variant . The hydroxyl group in 2-amino-4-hydroxybutanoic acid may facilitate hydrogen bonding in enzymatic processes, contrasting with the hydrophobic cyclobutyl moiety .

Synthetic Utility: Boc-protected derivatives (e.g., ) are critical for peptide synthesis, offering temporary amino group protection. In contrast, the dimethylaminoethyl-urea-oxo compound serves as a multifunctional scaffold for drug discovery.

Chiral Specificity :

- The (2R,4S)-configured phenyl derivative highlights the importance of stereochemistry in designing enantioselective catalysts or bioactive molecules, a feature less explored in the cyclobutyl analog.

生物活性

2-Amino-4-cyclobutylbutanoic acid (ACBA) is a unique amino acid derivative characterized by its cyclobutyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of ACBA, synthesizing findings from various studies and highlighting its therapeutic implications.

ACBA has a molecular formula of C_7H_13N_O_2, which includes an amino group and a cyclobutyl structure. The presence of the cyclobutyl moiety is significant as it influences the compound's physical and chemical properties, potentially affecting its interaction with biological targets.

The biological activity of ACBA is primarily attributed to its ability to interact with various neurotransmitter systems. It has been studied for its effects on GABA (gamma-aminobutyric acid) transporters, which are critical in modulating inhibitory neurotransmission in the central nervous system. Research indicates that ACBA may act as an inhibitor of GABA uptake, thereby enhancing GABAergic signaling, which is beneficial in conditions such as neuropathic pain .

Therapeutic Applications

- Neuropathic Pain : Studies have shown that ACBA and its derivatives can exhibit antinociceptive properties in rodent models of neuropathic pain. These findings suggest that ACBA may serve as a potential therapeutic agent for managing chronic pain conditions .

- Cancer Treatment : ACBA has been investigated for its role in targeting cancer cells, particularly non-small cell lung cancer (NSCLC). Its selective binding to tumor cells while sparing normal tissues highlights its potential as a targeted therapeutic agent .

- Antimicrobial Properties : There is emerging evidence suggesting that compounds related to ACBA possess antimicrobial activities. This opens avenues for exploring ACBA as a candidate in developing new antimicrobial agents.

Study 1: GABA Transport Inhibition

In a recent study, researchers synthesized various functionalized amino acids, including ACBA, to evaluate their inhibitory effects on GABA transporters mGAT1–4. The results indicated that certain derivatives of ACBA demonstrated significant inhibition of mGAT4, making them promising candidates for further development in neuropathic pain therapies .

Study 2: Cancer Targeting

A study focusing on the use of peptides derived from ACBA revealed their selective binding capabilities to NSCLC cells. The peptides were shown to be non-toxic and non-immunogenic, suggesting their suitability for therapeutic applications without adverse effects on normal tissues .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C_7H_13N_O_2 |

| Potential Applications | Neuropathic Pain, Cancer |

| Mechanism of Action | GABA Transport Inhibition |

| Toxicity | Non-toxic in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。